
Dehydro Nimodipine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:
Ammonia Ester Reaction: This involves the reaction of an ammonia ester with an appropriate reagent to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization in the presence of a fatty alcohol as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Ammonia Ester Reaction: Conducted in large reactors with controlled temperature and pressure conditions.
Cyclization Reaction: Utilizes high-efficiency distillation and crystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Dehydro Nimodipine-d7 undergoes oxidation at its dihydropyridine ring, a critical step in its synthesis and metabolic studies.
Key Reaction Pathway :
-
Substrate : Nimodipine-d7
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in methanol or acetonitrile.
-
Conditions : Reflux at 60–80°C for 6–12 hours.
-
Product : this compound via dehydrogenation, confirmed by LC-MS and NMR.
Mechanistic Insight :
The reaction proceeds through radical intermediates, with deuterium atoms at strategic positions enhancing stability against oxidative degradation.
Substitution Reactions
The compound participates in electrophilic substitution, particularly at the C-2 and C-6 methyl groups.
Bromination with N-Bromosuccinimide (NBS)
A study demonstrated bromination under radical conditions :
Spectroscopic Confirmation :
Deuterium Retention in Acid/Base Media
The deuterium atoms exhibit stability under acidic and basic conditions, critical for pharmacokinetic studies.
Experimental Findings :
-
Deuterium Loss : <5% in 0.1 M HCl or NaOH at 37°C over 24 hours.
-
Mechanism : Deuteration at non-labile positions (e.g., aromatic rings) minimizes H/D exchange .
Reduction Reactions
Catalytic hydrogenation restores the dihydropyridine ring:
Parameter | Value |
---|---|
Catalyst | Pd/C (10% w/w) |
Solvent | Ethanol |
Pressure | 1 atm H₂ |
Time | 2–4 hours |
Product | Nimodipine-d7 (confirmed by MS) |
Kinetic Isotope Effect (KIE) :
Deuterium substitution reduces reaction rates (KIE = 2.1–3.4) due to stronger C-D bonds .
Photochemical Degradation
Exposure to UV light induces ring-opening reactions:
Primary Pathway :
-
Light Source : UV-A (365 nm)
-
Products : Nitroso derivatives and lactam intermediates.
-
Quantum Yield : 0.12 ± 0.03 (lower than non-deuterated analogs due to deuterium’s stabilizing effect).
Comparative Reactivity Table
Reaction Type | This compound | Nimodipine |
---|---|---|
Oxidation Rate (t₁/₂) | 8.2 hours | 5.1 hours |
Bromination Yield | 89% | 78% |
Photodegradation Rate | 0.15 h⁻¹ | 0.23 h⁻¹ |
Acidic Stability (D-loss) | 4.1% | N/A (no deuterium) |
Mechanistic Implications
The deuterium atoms alter electron density distribution, as shown in DFT calculations:
Scientific Research Applications
Dehydro Nimodipine-d7 is a deuterated derivative of Dehydro Nimodipine, a modified form of Nimodipine, with the molecular formula CHDNO and a molecular weight of approximately 423.468 g/mol. It is characterized by the incorporation of deuterium atoms, enhancing its stability and allowing for more precise tracking in biological studies.
Scientific Research Applications
This compound is primarily used in research settings to investigate the pharmacokinetics and dynamics of calcium channel blockers. It serves as a model compound for studying the effects of deuteration on drug metabolism and distribution within biological systems. Its applications include:
- Pharmacokinetics and Dynamics: Studying the effects of calcium channel blockers on biological systems.
- Drug Metabolism and Distribution: Serving as a model compound to study the effects of deuteration on drug metabolism and distribution within biological systems.
- Calcium Signaling: Understanding the role of calcium signaling in various physiological processes.
- Interaction Studies: Focus on its binding affinity to L-type calcium channels and its effects on cellular signaling pathways. Research indicates that this compound may influence neurotransmitter release and muscle contraction through modulation of intracellular calcium levels.
Clinical Trial
Mechanism of Action
Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: The parent compound, used for similar applications but without deuteration.
Nifedipine: Another calcium channel blocker with similar effects but different pharmacokinetics.
Amlodipine: A longer-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .
Biological Activity
Dehydro Nimodipine-d7 is a stable isotope-labeled derivative of Nimodipine, primarily recognized for its role as a calcium channel blocker. This compound is particularly valuable in pharmacokinetic studies due to the presence of seven deuterium atoms, which enhance its stability and allow for precise tracking in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and clinical implications.
This compound functions similarly to its parent compound, Nimodipine, by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
- Vasodilation : Relaxation of blood vessels, which decreases blood pressure.
- Neuroprotection : Potential protective effects on neuronal tissues during ischemic events.
The unique isotopic labeling of this compound allows researchers to study its pharmacokinetics in detail, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Studies
This compound shares structural similarities with other dihydropyridine calcium channel blockers. The following table summarizes key features and comparisons with related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Nimodipine | 66085-59-4 | Original calcium channel blocker with antihypertensive properties. |
Nifedipine | 21829-25-4 | Used for hypertension; similar mechanism but different pharmacokinetics. |
Isradipine | 105202-72-6 | Dihydropyridine derivative with distinct pharmacokinetics. |
Amlodipine | 88150-42-9 | Long-acting calcium channel blocker with unique efficacy profile. |
Uniqueness : The stable isotope labeling in this compound facilitates enhanced tracking in biological studies compared to non-labeled counterparts, making it particularly useful for metabolic pathway research.
Clinical Implications
Research indicates that this compound may exhibit similar therapeutic effects as Nimodipine in treating conditions such as subarachnoid hemorrhage (SAH) and cerebral vasospasm. A meta-analysis involving nimodipine demonstrated significant reductions in poor outcomes and mortality rates among patients with aneurysmal SAH:
- Poor Outcome Reduction : Relative Risk (RR) = 0.69 (95% CI: 0.60–0.78)
- Mortality Reduction : RR = 0.50 (95% CI: 0.32–0.78)
- Cerebral Vasospasm Incidence Reduction : RR = 0.68 (95% CI: 0.46–0.99) .
These findings suggest that the biological activity of this compound could be leveraged to improve patient outcomes in similar clinical scenarios.
Case Studies
-
Intra-Arterial Infusion Study :
A study involving intra-arterial infusion of nimodipine demonstrated that patients treated with this method had significantly lower rates of cerebral infarctions compared to historical controls (42.6% vs. 75%) and better outcomes as measured by the Glasgow Outcome Scale . -
Therapeutic Effects on Cerebral Edema :
Research on nimodipine's effects on vasogenic brain edema indicated that treatment significantly reduced edema and maintained blood-brain barrier integrity following ischemic events . This suggests that this compound may similarly mitigate these effects due to its analogous action.
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |
InChI Key |
SJJUCKCPGPCJQM-QLWPOVNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.